1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol hydrochloride

Description

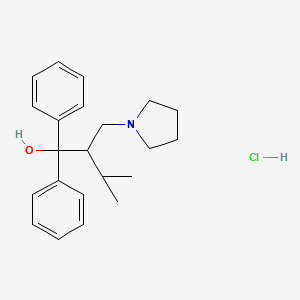

1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol hydrochloride is a synthetic compound characterized by a propanol backbone substituted with two phenyl groups at the 1-position, an isopropyl group at the 2-position, and a pyrrolidinyl group at the 3-position. Its molecular formula is C₂₂H₂₈NOCl, with a molecular weight of approximately 358.9 g/mol (calculated from structural analogs in ).

Properties

CAS No. |

35706-67-3 |

|---|---|

Molecular Formula |

C22H30ClNO |

Molecular Weight |

359.9 g/mol |

IUPAC Name |

3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol;hydrochloride |

InChI |

InChI=1S/C22H29NO.ClH/c1-18(2)21(17-23-15-9-10-16-23)22(24,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,18,21,24H,9-10,15-17H2,1-2H3;1H |

InChI Key |

MLZPHNSMIGXNTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CN1CCCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the butanol backbone and diphenyl groups. The synthetic route may include:

Ring Construction: The pyrrolidine ring can be synthesized from cyclic or acyclic precursors under specific reaction conditions.

Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the butanol backbone and diphenyl groups.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction environments .

Chemical Reactions Analysis

3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the pyrrolidine ring or the butanol backbone.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to control the reaction rate and yield .

Scientific Research Applications

3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

Industry: Used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-methyl-1,1-diphenyl-2-(pyrrolidin-1-ylmethyl)butan-1-ol hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and diphenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

Key Observations :

- Aromaticity: The target compound and 1-(1,3-diphenylpropan-2-yl)pyrrolidine HCl share diphenyl groups, enhancing lipophilicity. Propranolol, however, uses a naphthyloxy group for aromatic interactions.

- Functional Groups: The hydroxyl group in the target compound and propranolol may increase solubility in polar solvents compared to the non-hydroxylated analog in .

Physicochemical Properties

Table 2: Solubility and Stability Data

Key Observations :

- The hydroxyl group in the target compound may enhance aqueous solubility compared to the non-hydroxylated diphenyl analog, though less than propranolol’s ionic form.

- Stability likely requires low-temperature storage, as seen in structurally related compounds.

Pharmacological and Functional Insights

- Propranolol Hydrochloride: A β-blocker targeting adrenergic receptors. The naphthyloxy group is critical for receptor binding. The target compound’s diphenyl groups may instead favor interactions with lipid-rich environments or CNS receptors.

- 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl : Used in dissociative anesthetic research. The absence of a hydroxyl group in this compound suggests the target compound’s -OH group could modulate selectivity or metabolism.

- Pyrrolidinyl Acetic Acid Derivatives () : Recent patents highlight pyrrolidinyl groups in lysophosphatidic acid (LPA) antagonists. The target compound’s pyrrolidinyl moiety may similarly influence receptor antagonism but with distinct selectivity due to diphenyl and isopropyl substituents.

Biological Activity

1,1-Diphenyl-2-isopropyl-3-(pyrrolidinyl)propanol hydrochloride, commonly known as a derivative of diphenylpropanolamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various psychoactive substances and has been investigated for its effects on the central nervous system (CNS), particularly in relation to its analgesic and stimulant properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a propanol backbone with two phenyl groups and a pyrrolidine ring, contributing to its unique pharmacological profile.

1. Analgesic Properties

Research has indicated that compounds similar to this compound exhibit significant analgesic activity. Studies have shown that these compounds can modulate pain pathways in the CNS, potentially through interactions with opioid receptors or other neurotransmitter systems1.

Case Study:

In a study examining the analgesic effects of related diphenylpropanolamines, it was found that these compounds significantly reduced pain responses in animal models, demonstrating a dose-dependent relationship with efficacy2.

2. Stimulant Effects

The stimulant properties of this compound have also been explored. It is believed to enhance dopaminergic activity in the brain, which may contribute to increased alertness and energy levels. This effect is particularly relevant in the context of attention disorders and fatigue-related conditions.

Research Findings:

A comprehensive study evaluated the stimulatory effects of various diphenyl derivatives on locomotor activity in rodents. The results indicated that doses of this compound led to increased activity compared to control groups3.

3. Anticancer Activity

Emerging research suggests potential anticancer properties associated with this compound. Similar structures have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest1.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| 1,1-Diphenyl-2-isopropyl... | 5.57 | MDA-MB-231 (Breast) |

| Related Chalcone Derivative | 0.08 | WiDr (Colorectal) |

| Another Diphenyl Derivative | 0.12 | GL261 (Brain) |

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to determine its absorption, distribution, metabolism, and excretion (ADME). Initial findings suggest that it has a relatively short half-life, indicating rapid metabolism which may limit its therapeutic efficacy unless administered frequently2.

In Vivo Studies:

In vivo studies using animal models revealed that after administration, the compound showed significant systemic exposure but was rapidly cleared from circulation due to metabolic processes involving cytochrome P450 enzymes2.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.